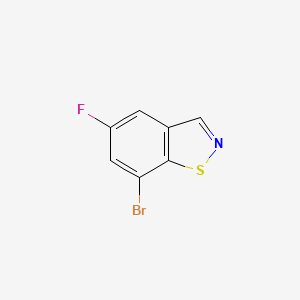

7-Bromo-5-fluoro-1,2-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNS |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

7-bromo-5-fluoro-1,2-benzothiazole |

InChI |

InChI=1S/C7H3BrFNS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H |

InChI Key |

PLWZNEUHDSAHIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NS2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 5 Fluoro 1,2 Benzothiazole and Precursors

Retrosynthetic Analysis of 7-Bromo-5-fluoro-1,2-benzothiazole

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The most logical approach involves the formation of the thiazole (B1198619) ring as a key step. This leads to two primary precursor classes: a substituted 2-aminothiophenol (B119425) or a suitably functionalized aniline (B41778) derivative that can undergo cyclization.

Scheme 1: Primary Retrosynthetic Disconnections for this compound

This analysis suggests that the synthesis can be approached by either:

Constructing the benzothiazole (B30560) ring from a pre-halogenated benzene (B151609) derivative. This would involve the synthesis of a 2-amino-3-bromo-5-fluorothiophenol equivalent, which could then be cyclized.

Halogenating a pre-formed benzothiazole core. This strategy would start with a simpler benzothiazole, such as 5-fluorobenzothiazole, followed by selective bromination at the 7-position.

The choice of strategy would depend on the availability of starting materials and the regioselectivity of the halogenation reactions.

Established Synthetic Routes to Substituted Benzothiazoles

The synthesis of the benzothiazole scaffold is a well-established field in organic chemistry, with several robust methods available.

Cyclization Reactions for Thiazole Ring Formation

The formation of the thiazole ring in benzothiazoles is most commonly achieved through the condensation of a 2-aminothiophenol with a variety of one-carbon electrophiles. mdpi.comnih.gov These methods are broadly applicable and can tolerate a range of substituents on the benzene ring.

Common Cyclization Methods:

| Reagent | Conditions | Notes |

| Aldehydes | Often catalyzed by an acid or oxidizing agent. mdpi.com Can be performed under mild conditions, sometimes at room temperature. mdpi.com | A widely used and versatile method. The choice of aldehyde determines the substituent at the 2-position of the benzothiazole. |

| Carboxylic Acids/Acyl Chlorides | Typically requires a condensing agent or heating. mdpi.comnih.gov | Leads to 2-substituted benzothiazoles. |

| Nitriles | Often catalyzed by copper. mdpi.com | Provides a route to 2-substituted benzothiazoles. |

| Carbon Disulfide | Results in the formation of 2-mercaptobenzothiazole. mdpi.com | A useful intermediate for further functionalization. |

One of the most prevalent methods involves the reaction of 2-aminothiophenols with aldehydes, which can be catalyzed by various reagents, including Brønsted acids, to afford 2-substituted benzothiazoles in good yields. organic-chemistry.org

Strategic Halogenation Techniques for Bromo and Fluoro Substituents

The introduction of halogen atoms onto the benzothiazole core requires careful consideration of the directing effects of the heterocyclic ring and any existing substituents.

Fluorine Substitution: The fluorine atom at the 5-position would likely be introduced via the starting materials, for instance, by using a 4-fluoro-substituted aniline derivative. Direct fluorination of an aromatic ring is often challenging and less common in standard laboratory practice. A potential starting material could be 2-amino-5-fluorobenzothiazole, which can be synthesized from 4-fluoroaniline. nih.gov

Bromine Substitution: The bromination of benzothiazoles can be achieved using various brominating agents. The position of bromination is influenced by the electronic nature of the benzothiazole ring and any substituents present. For the synthesis of the target molecule, electrophilic bromination of a 5-fluorobenzothiazole precursor would be a potential route. The electron-donating nature of the sulfur and nitrogen atoms in the thiazole ring, combined with the directing effect of the fluorine atom, would need to be carefully considered to achieve the desired 7-bromo regioselectivity. The use of reagents like N-bromosuccinimide (NBS) in a suitable solvent is a common method for such transformations. chemicalbook.com

Novel Synthetic Approaches and Optimized Reaction Conditions for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These principles can be applied to the synthesis of this compound.

One-Pot Synthesis and Tandem Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, offer significant advantages in terms of efficiency and waste reduction. nih.gov For the target molecule, a potential one-pot approach could involve the in-situ formation of a thioamide from a substituted aniline, followed by an intramolecular cyclization to form the benzothiazole ring. nih.gov

A hypothetical one-pot synthesis could involve the reaction of 2-bromo-4-fluoroaniline (B89589) with a sulfur source and a suitable one-carbon component, followed by a catalyzed cyclization. Such tandem reactions streamline the synthetic process, avoiding the isolation and purification of intermediates. organic-chemistry.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiazoles. mdpi.comnih.govresearchgate.net

Key Green Chemistry Approaches:

| Principle | Application in Benzothiazole Synthesis |

| Catalysis | The use of reusable catalysts, such as samarium triflate or laccases, can improve the efficiency and reduce the environmental impact of the condensation reaction between 2-aminothiophenols and aldehydes. mdpi.com Metal-free catalytic systems are also being explored. rsc.org |

| Solvent-Free Reactions | Performing reactions under solvent-free conditions, for example, by using microwave irradiation, can significantly reduce solvent waste. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. nih.gov Tandem and one-pot reactions often exhibit higher atom economy. |

| Use of Greener Solvents | When solvents are necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred. researchgate.netrsc.org |

For the synthesis of this compound, a greener approach might involve the condensation of a suitable 2-aminothiophenol with an aldehyde using a recyclable catalyst in an aqueous medium. rsc.org Another green strategy could be the use of visible-light-induced dehalogenative cyclization of an ortho-halothiobenzanilide precursor, which avoids the need for transition-metal catalysts. organic-chemistry.org

Flow Chemistry Applications for Continuous Synthesis

The application of flow chemistry in the synthesis of heterocyclic compounds, including benzothiazoles, has been gaining significant traction due to its numerous advantages over traditional batch processes. These benefits include enhanced safety, improved reaction control, higher yields, and the potential for seamless scalability.

The inherent safety of flow chemistry is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions that can be difficult to manage in large-scale batch reactors. The small reaction volumes within the flow system mitigate these risks. Furthermore, the on-demand generation of reactive intermediates can be integrated into a continuous flow process, avoiding the need to isolate potentially unstable compounds.

Purification and Isolation Methodologies for High Purity Compound

The purification of this compound to a high degree of purity is essential for its use in research and development, particularly in applications where impurities could lead to erroneous results or undesirable side reactions. The primary methods for purifying halogenated heterocyclic compounds like this are recrystallization and column chromatography.

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For brominated aromatic compounds, solvents such as toluene, xylene, benzene, dichloromethane, and chloroform (B151607) have been used. acs.org The process involves dissolving the crude product in a minimal amount of the hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the mother liquor.

Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. acs.orgacs.org For halogenated heterocycles, silica (B1680970) gel is a commonly used stationary phase. acs.orgacs.org The crude product is dissolved in a suitable solvent and loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation and collection as individual fractions. The choice of eluent system is crucial for achieving good separation and is typically determined through preliminary analysis using thin-layer chromatography (TLC). For brominated heterocycles, eluents such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol mixtures are often employed. acs.org

The following table summarizes common purification techniques applicable to this compound:

| Purification Technique | Description | Key Parameters |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. | Solvent selection, cooling rate. |

| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase. | Stationary phase (e.g., silica gel), eluent system. |

Advanced Structural Elucidation and Conformational Analysis of 7 Bromo 5 Fluoro 1,2 Benzothiazole

High-Resolution Spectroscopic Analysis for Fine Structural Details

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and electronic properties. For the novel compound 7-Bromo-5-fluoro-1,2-benzothiazole, a combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to provide a comprehensive structural profile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Dynamics and Stereochemical Insights

Advanced NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be crucial.

Predicted ¹H NMR Chemical Shifts: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three protons on the benzene (B151609) ring. The proton at C4 would likely appear as a doublet of doublets due to coupling with the adjacent fluorine at C5 and the proton at C6. The proton at C6 would also be expected to be a doublet of doublets, coupling to the proton at C4 and the fluorine at C5. The proton at C3, being adjacent to the sulfur atom, would likely appear as a singlet or a narrowly split doublet.

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would provide valuable information about the carbon framework. The carbon atoms attached to the electronegative fluorine and bromine atoms (C5 and C7) are expected to show characteristic shifts. The C-F coupling would be observable, providing further confirmation of the fluorine substitution pattern.

Predicted ¹⁹F NMR Chemical Shifts: ¹⁹F NMR would show a single resonance for the fluorine atom at the C5 position, with coupling to the neighboring protons providing clear evidence for its location.

Two-dimensional NMR techniques would be instrumental in assigning these resonances unambiguously. A COSY spectrum would reveal the coupling network between the protons, while HSQC and HMBC spectra would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively. This comprehensive NMR analysis would not only confirm the constitution of this compound but also provide insights into its conformational preferences in solution.

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.5 | dd, d, s |

| ¹³C (Aromatic) | 110 - 150 | d, s |

| ¹⁹F | -110 to -130 | d |

Table 1: Predicted NMR Spectroscopic Data for this compound. Note: These are theoretical predictions and may differ from experimental values.

Vibrational Spectroscopy (FT-IR, Raman): Functional Group Environment and Intermolecular Interaction Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint of its functional groups and bonding arrangements.

Predicted FT-IR and Raman Bands: The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the benzothiazole (B30560) core and its substituents. Key predicted vibrational frequencies include:

C=N stretching: A strong band in the region of 1600-1650 cm⁻¹ is anticipated for the carbon-nitrogen double bond within the thiazole (B1198619) ring.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of the benzene ring.

C-F stretching: A strong absorption band, typically in the 1200-1000 cm⁻¹ range, would confirm the presence of the carbon-fluorine bond.

C-Br stretching: A weaker band at lower wavenumbers, generally between 600-500 cm⁻¹, would correspond to the carbon-bromine bond.

C-S stretching: Vibrations involving the carbon-sulfur bond in the thiazole ring would likely appear in the 800-600 cm⁻¹ region.

The complementary nature of FT-IR and Raman spectroscopy would be valuable. While the C=N and C-F stretching vibrations are expected to be strong in the IR spectrum, the aromatic C=C and C-S stretching modes might show stronger signals in the Raman spectrum.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| C=N Stretch | 1600 - 1650 | Strong (IR) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong (IR/Raman) |

| C-F Stretch | 1200 - 1000 | Strong (IR) |

| C-S Stretch | 800 - 600 | Medium (Raman) |

| C-Br Stretch | 600 - 500 | Medium-Weak (IR/Raman) |

Table 2: Predicted Vibrational Spectroscopy Data for this compound. Note: These are theoretical predictions and may differ from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated system.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

While spectroscopic methods provide information about the molecule in solution or as a bulk sample, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction: Precise Bond Lengths, Angles, and Torsional Analysis

A successful single crystal X-ray diffraction study of this compound would provide a wealth of structural information with high precision. This would include:

Bond Lengths: The precise lengths of all covalent bonds, including the C-Br, C-F, C-N, C-S, and all bonds within the aromatic system. These values would offer direct evidence of the electronic effects of the substituents. For instance, the C-S and C-N bond lengths in the thiazole ring would provide insight into the degree of aromaticity of this heterocyclic system.

Bond Angles: The angles between all bonded atoms, which define the geometry of the fused ring system and the orientation of the substituents.

Torsional Angles: The dihedral angles between different planes of the molecule, which would describe its conformation in the solid state. This would be particularly interesting for understanding the planarity of the benzothiazole system.

Analysis of Intermolecular Interactions: Halogen Bonding, Hydrogen Bonding, π-π Stacking, and van der Waals Forces

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Analysis of the crystal structure would reveal:

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms (such as the nitrogen or sulfur of a neighboring molecule).

Hydrogen Bonding: While the molecule itself does not have classical hydrogen bond donors, weak C-H···N or C-H···F hydrogen bonds might be present, influencing the crystal packing.

π-π Stacking: The planar aromatic rings of the benzothiazole system could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

A detailed understanding of these intermolecular interactions is crucial for predicting the material properties of the compound, such as its melting point and solubility.

| Interaction Type | Potential Atoms Involved |

| Halogen Bonding | Br···N, Br···S |

| Hydrogen Bonding | C-H···N, C-H···F |

| π-π Stacking | Benzothiazole ring system |

| van der Waals Forces | All atoms |

Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound.

Polymorphism and Co-crystallization Studies: Impact on Solid-State Architecture

The solid-state properties of a chemical compound are critical as they can significantly influence its physical and chemical stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are key areas of investigation in the solid-state characterization of molecules like this compound.

Polymorphism in substituted benzothiazoles can arise from different packing arrangements of the molecules in the crystal lattice, driven by a delicate balance of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. While specific polymorphic forms of this compound are not extensively documented in public literature, the study of related structures, such as N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, reveals the profound impact of intermolecular contacts on the solid-state assembly. mdpi.com Computational methods, including Hirshfeld surface analysis and PIXEL calculations, are instrumental in dissecting these interactions and predicting the likelihood of polymorphism.

Co-crystallization presents a strategic approach to modify the physicochemical properties of a compound without altering its covalent structure. nih.gov For this compound, co-formers could be selected to interact with the bromine or fluorine atoms, or the benzothiazole ring system, thereby creating novel crystalline structures with potentially enhanced properties. The selection of a suitable co-former is crucial and is often guided by principles of crystal engineering and supramolecular synthons. nih.gov The resulting co-crystals would be characterized by techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm their formation and evaluate their thermal stability.

The following table outlines the potential intermolecular interactions that could drive the formation of polymorphs and co-crystals of this compound.

| Interaction Type | Potential Participating Moieties in this compound | Potential Co-former Functional Groups |

| Halogen Bonding | Bromine atom | Lewis bases (e.g., pyridines, amides) |

| Hydrogen Bonding | Nitrogen atom (as acceptor) | Hydrogen bond donors (e.g., carboxylic acids, phenols) |

| π-π Stacking | Benzothiazole ring system | Aromatic co-formers (e.g., benzene, naphthalene (B1677914) derivatives) |

| Dipole-Dipole | C-F and C-Br bonds | Polar molecules |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of complex fragmentation pathways. researchgate.netuni-rostock.deresearchgate.net For this compound, HRMS is indispensable for confirming its molecular formula and for gaining insight into its structural stability upon ionization.

The electron ionization (EI) mass spectrum of the parent benzothiazole shows characteristic fragmentation patterns. nist.govmassbank.eu For this compound, the fragmentation is expected to be influenced by the presence of the halogen substituents. The initial event in the mass spectrometer is the formation of a molecular ion ([M]⁺˙). Subsequent fragmentation can occur through various pathways, including the loss of the bromine atom, the fluorine atom, or cleavage of the thiazole ring. The relative stability of the resulting fragment ions will dictate the observed fragmentation pattern.

The isotopic pattern is a key feature in the mass spectrum of a halogenated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 pattern for any bromine-containing fragment, with the two peaks having almost equal intensity. fiveable.me Fluorine, on the other hand, is monoisotopic (¹⁹F), so it does not contribute to an M+2 peak but does influence the mass defect of the molecule. nih.gov

The theoretical isotopic distribution for the molecular ion of this compound (C₇H₃BrFNS) would exhibit a prominent M+2 peak due to the bromine atom. The high mass accuracy of HRMS allows for the confident identification of these isotopic peaks, confirming the presence and number of bromine atoms in the molecule and its fragments.

Below is a data table predicting the major fragment ions of this compound and their theoretical exact masses, which can be verified by HRMS.

| Proposed Fragment | Neutral Loss | Theoretical m/z (for ⁷⁹Br) |

| [C₇H₃BrFNS]⁺˙ (Molecular Ion) | - | 230.9262 |

| [C₇H₃FNS]⁺ | Br˙ | 152.0001 |

| [C₇H₃BrS]⁺˙ | FCN | 201.9145 |

| [C₆H₃BrFN]⁺˙ | CS | 199.9436 |

| [C₅H₃Br]⁺˙ | C₂FNS | 153.9449 |

The following table illustrates the expected isotopic pattern for the molecular ion of this compound.

| Ion | m/z (Nominal) | Relative Abundance |

| [C₇H₃⁷⁹BrFNS]⁺˙ | 231 | 100% |

| [C₇H₃⁸¹BrFNS]⁺˙ | 233 | ~97.5% |

The combination of high-resolution mass measurements and the analysis of characteristic isotopic patterns provides unequivocal evidence for the elemental composition of this compound and its fragmentation products, offering deep insights into its chemical structure.

Computational Chemistry and Cheminformatics of 7 Bromo 5 Fluoro 1,2 Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A hypothetical DFT study on 7-bromo-5-fluoro-1,2-benzothiazole would likely involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, key electronic properties would be calculated.

The HOMO-LUMO gap , which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These are typically derived from the energies of the HOMO and LUMO.

| Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

This table represents a hypothetical set of descriptors that would be calculated in a typical DFT study.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, it is expected that the MEP would show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the fluorine atom, indicating these as potential sites for hydrogen bonding or coordination with electrophiles. The bromine atom, due to the halogen bond phenomenon, could present a region of positive potential (a σ-hole) along the C-Br bond axis, making it a potential interaction site with nucleophiles.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The distribution of the HOMO and LUMO across the molecular structure reveals the most likely sites for electrophilic and nucleophilic attack.

The HOMO represents the orbital from which an electron is most likely to be donated in a reaction with an electrophile. The atoms with the largest contribution to the HOMO are the most probable sites of electrophilic attack.

The LUMO represents the orbital to which an electron is most likely to be accepted in a reaction with a nucleophile. The atoms with the largest contribution to the LUMO are the most probable sites of nucleophilic attack.

In a hypothetical FMO analysis of this compound, the distribution of these orbitals would be mapped onto the molecular structure to pinpoint these reactive centers.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal its preferred conformations and how it interacts with the solvent molecules. This would involve analyzing radial distribution functions to understand the solvation shell structure and calculating the solvent accessible surface area. This information is crucial for understanding its solubility and how it might behave in a biological medium.

Molecular Docking and Theoretical Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the absence of a known biological target for this compound, a theoretical docking study would involve selecting a range of model protein targets. These could include enzymes from key families such as kinases, proteases, or phosphatases, which are common drug targets.

The docking simulations would predict the binding affinity (often expressed as a docking score) and the specific interactions between the ligand and the amino acid residues in the protein's binding site. These interactions could include hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic interactions, and π-π stacking.

| Interaction Type | Potential Interacting Atoms on this compound |

| Hydrogen Bonding | Nitrogen atom, Fluorine atom |

| Halogen Bonding | Bromine atom |

| π-π Stacking | Benzothiazole (B30560) ring system |

| Hydrophobic Interactions | Phenyl ring |

This table outlines the types of interactions that would be analyzed in a theoretical molecular docking study.

By profiling the interactions of this compound across a panel of model proteins, it would be possible to generate hypotheses about its potential biological activity and guide the selection of targets for future experimental validation.

Pharmacophore Modeling and Feature Identification for Molecular Recognition

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential three-dimensional arrangements of chemical features necessary for a molecule to interact with a specific biological target. These features, collectively known as a pharmacophore, represent the key aspects of molecular recognition. For the benzothiazole scaffold, and specifically for this compound, a pharmacophore model would be constructed by analyzing the spatial arrangement of its functional groups.

The core structural features of benzothiazole derivatives that are often identified in pharmacophore studies include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net The benzothiazole ring system itself provides a rigid, aromatic, and hydrophobic core. The introduction of bromo and fluoro substituents at the 7- and 5-positions, respectively, significantly modulates the electronic and steric properties of the molecule, which are critical for molecular recognition.

Key Pharmacophoric Features of this compound:

Aromatic/Hydrophobic Core: The fused benzene (B151609) and thiazole rings constitute a significant hydrophobic and aromatic feature, crucial for engaging in π-π stacking or hydrophobic interactions with a target protein.

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The fluorine atom, being highly electronegative, can also participate in hydrogen bonding interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction that has gained recognition in molecular design. This interaction can be directionally specific and contribute significantly to binding affinity.

The identification of these features allows for the creation of a 3D pharmacophore hypothesis. This model can then be used to virtually screen large compound libraries to identify other molecules that share the same pharmacophoric features and thus may exhibit similar biological activities. researchgate.net Molecular Recognition Features (MoRFs), which are short, interaction-prone segments within intrinsically disordered protein regions, are often the targets for such small molecules. nih.gov The specific features of this compound would be mapped to understand its potential to bind to such recognition sites. nih.goviu.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (Theoretical Derivation)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ar The fundamental principle is that the activity or property of a chemical is a function of its molecular structure.

The general form of a QSAR/QSPR model can be expressed as:

Activity/Property = f (Molecular Descriptors)

Where f is a mathematical function (e.g., linear or non-linear) and Molecular Descriptors are numerical values that characterize the chemical structure. The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection: A diverse set of compounds with known activities or properties is required. For this case, it would be a series of substituted benzothiazoles.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of descriptors are calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the activity/property. mdpi.com

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and external validation, to ensure its reliability. conicet.gov.ar

The success of a QSAR/QSPR model is highly dependent on the selection of appropriate molecular descriptors. For benzothiazole derivatives, including this compound, a variety of descriptors can be calculated to capture different aspects of their molecular structure. jocpr.com These descriptors are typically categorized as follows:

| Descriptor Category | Examples | Information Encoded |

| Topological | Molecular Connectivity Indices, Wiener Index | Atom connectivity and branching of the molecule. |

| Physicochemical | LogP, Molar Refractivity, Molecular Weight | Lipophilicity, polarizability, and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of charge and electronic reactivity. |

| Quantum Chemical | Atomic Charges, Heat of Formation | Detailed electronic structure and energy properties. researchgate.net |

| 3D Descriptors | van der Waals Volume, Surface Area | Three-dimensional shape and size of the molecule. |

The validation of these descriptors is an integral part of the QSAR modeling process. It involves ensuring that the chosen descriptors are not highly inter-correlated and are relevant to the biological activity or property being modeled. Statistical techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space and select the most informative ones. chimia.ch

Once a validated QSAR model is developed for a series of benzothiazole derivatives, it can be used to predict the biological activity or properties of new, untested compounds like this compound. For instance, if a QSAR model has been established for the anti-inflammatory activity of benzothiazoles, the calculated descriptors for this compound can be input into the model to estimate its potential anti-inflammatory effect. nih.gov

Furthermore, descriptors related to electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. A low HOMO-LUMO energy gap typically suggests higher reactivity. These predictions can guide the synthesis and experimental testing of the compound for specific applications, such as targeting enzymes or receptors involved in disease pathways. researchgate.net Predictive models can also forecast potential molecular interactions, such as the likelihood of forming hydrogen bonds or hydrophobic interactions with a biological target, based on the compound's structural features. nih.gov

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics provides the tools and techniques to organize, analyze, and visualize large collections of chemical data, enabling the exploration of "chemical space"—the vast multidimensional space populated by all possible molecules. chimia.ch For a class of compounds like benzothiazoles, cheminformatics approaches are essential for understanding their diversity and identifying novel structures with desired properties.

Diversity analysis is a key cheminformatics task used to assess the structural variety within a library of compounds. For a library of benzothiazole analogs that includes bromo and fluoro substituents, diversity analysis would quantify how different the molecules are from one another in terms of their structure and properties. This is often achieved using molecular fingerprints, which are bit strings that encode the presence or absence of specific structural features.

The process typically involves:

Generating Molecular Fingerprints: For each benzothiazole analog, a fingerprint (e.g., MACCS keys, Morgan fingerprints) is calculated.

Calculating Similarity/Dissimilarity: The similarity between pairs of molecules is calculated using metrics like the Tanimoto coefficient, which compares their fingerprints.

Visualization: The diversity of the library can be visualized using techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE), which project the high-dimensional fingerprint space into two or three dimensions. nih.gov

The inclusion of bromo and fluoro substituents in a benzothiazole library significantly expands its chemical space. researchgate.net A diversity analysis would reveal how these substitutions lead to a wider range of properties, such as lipophilicity, polarity, and steric bulk, which in turn can lead to a broader spectrum of biological activities.

| Analysis Technique | Purpose in Diversity Analysis | Application to Benzothiazole Library |

| Scaffold Analysis | Identifies the core molecular frameworks. | To see how many different substitution patterns exist on the benzothiazole core. |

| Fingerprint-based Similarity | Quantifies the structural similarity between molecules. | To map the distribution of bromo and fluoro-substituted analogs in chemical space. |

| Property-based Clustering | Groups molecules with similar physicochemical properties. | To identify clusters of benzothiazoles with potentially similar ADMET profiles. |

Chemical similarity networks are a powerful way to visualize and analyze the relationships within a compound library. In such a network, each molecule is represented as a node, and an edge is drawn between two nodes if their structural similarity exceeds a certain threshold.

For a library of benzothiazole derivatives, a similarity network would reveal clusters of structurally related compounds. This compound would be a node in this network, and its connections would highlight its closest structural relatives. Analyzing the properties of its neighbors can provide hypotheses about its own potential activities. For example, if it is closely connected to a cluster of known kinase inhibitors, it might be prioritized for testing in kinase assays.

Similarity profiling also involves comparing the fingerprint of a compound like this compound against databases of known bioactive molecules. nih.gov This can rapidly generate hypotheses about its potential biological targets. This approach, often part of a target-fishing or target-prediction strategy, is a valuable tool in the early stages of drug discovery. nih.gov

Structure Mechanism Relationship Smr and Structure Property Relationship Spr Principles for 7 Bromo 5 Fluoro 1,2 Benzothiazole

Influence of Halogen Substituents (Bromine and Fluorine) on Electronic and Steric Profiles of the Benzothiazole (B30560) Core

The presence of bromine and fluorine atoms at the 7- and 5-positions, respectively, significantly modifies the electronic and steric characteristics of the 1,2-benzothiazole core. These alterations are crucial in determining the molecule's reactivity, stability, and potential for intermolecular interactions.

The halogen substituents exert both inductive and mesomeric effects, which modulate the electron density distribution within the benzothiazole ring system. Fluorine is the most electronegative element, and bromine is also highly electronegative. Consequently, both atoms exhibit a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bonds. This effect generally deactivates the ring towards electrophilic substitution.

Table 1: Electronic Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Mesomeric Effect |

|---|---|---|---|

| Fluorine | 3.98 | Strong (-I) | Weak (+M) |

This table provides a summary of the key electronic properties of fluorine and bromine that influence the benzothiazole core.

The size of the halogen substituents introduces steric hindrance that can affect the molecule's conformation and its ability to interact with other molecules. Bromine, being larger than fluorine, imposes more significant steric bulk at the 7-position. This steric hindrance can influence the orientation of the molecule in a binding pocket of a biological target and may affect the planarity of the benzothiazole ring system. The nature of substituents can have an effect on the course of chemical reactions, with bulky groups sometimes leading to longer reaction times. beilstein-journals.orgnih.gov The steric effects of fluorine are also a consideration in drug design. nih.gov The specific placement of these halogens can be crucial for achieving desired mechanical properties in molecular crystals. researchgate.net

Role of the 1,2-Benzothiazole Scaffold in Molecular Recognition and Binding Principles

The 1,2-benzothiazole ring system is a key structural motif in medicinal chemistry, recognized for its diverse biological activities. crimsonpublishers.com Its unique combination of aromaticity, heteroatoms, and planarity allows it to engage in various non-covalent interactions.

Benzothiazole and its derivatives are considered "privileged scaffolds" in drug discovery. nih.govbenthamdirect.com This is due to their ability to bind to a wide range of biological targets with high affinity. nih.gov The benzothiazole core is present in numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. crimsonpublishers.comnih.gov Its planner scaffold can mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding sites of kinases. rsc.org The versatility of the benzothiazole scaffold allows for the synthesis of a wide array of derivatives with tuned pharmacological profiles. crimsonpublishers.com

The strategic placement of bromine at the 7-position and fluorine at the 5-position of the benzothiazole core introduces the potential for specific and directional non-covalent interactions, namely halogen bonding and π-halogen interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the C-X bond. nih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F. ijres.org Therefore, the bromine atom at the 7-position of 7-Bromo-5-fluoro-1,2-benzothiazole is a potential halogen bond donor. This interaction can be crucial for molecular recognition and binding to biological targets, such as proteins and nucleic acids. ijres.orgrsc.org

π-Halogen Interactions: This type of interaction involves the interaction of a halogen atom with the π-system of an aromatic ring. The electron-rich π-cloud can interact with the electropositive σ-hole of the halogen. These interactions can play a significant role in the stabilization of protein-ligand complexes and can be exploited in drug design. nih.gov The bromine and fluorine atoms in this compound could potentially engage in such interactions with aromatic residues in a binding site.

Table 2: Potential Non-Covalent Interactions of this compound

| Interaction Type | Potential Donor/Acceptor | Significance |

|---|---|---|

| Halogen Bonding | C7-Br as donor | Directional interaction, important for molecular recognition. |

| π-Halogen Interactions | C7-Br and C5-F with aromatic rings | Contributes to the stability of molecular complexes. |

| π-π Stacking | Benzothiazole ring system | Common interaction for planar aromatic systems. |

This interactive table summarizes the potential non-covalent interactions that this compound can participate in.

Theoretical Modulations of Intermolecular Interactions by 7-Bromo-5-fluoro Substitution

Theoretical and computational methods are invaluable for understanding and predicting the intermolecular interactions of this compound. Techniques such as Density Functional Theory (DFT) and molecular electrostatic potential (MEP) analysis can provide detailed insights into the electronic structure and reactivity of the molecule.

MEP maps can visually represent the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.orgnih.gov For this compound, MEP analysis would likely show a positive σ-hole on the bromine atom, confirming its potential as a halogen bond donor. nih.gov These computational studies can also model the geometry and energy of various intermolecular complexes, helping to predict the most favorable interaction motifs. researchgate.net Theoretical investigations can elucidate the nature of these interactions through methods like Natural Bond Orbital (NBO) analysis, which can reveal details about charge transfer and orbital interactions. scirp.org By theoretically modulating the positions and types of substituents, researchers can rationally design molecules with desired interaction properties for applications in materials science and drug discovery.

Design Principles for Modulating Ligand-Receptor Binding Affinity (Theoretical Frameworks)

The binding of a ligand to its biological receptor is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The 7-bromo and 5-fluoro substituents on the 1,2-benzothiazole ring play a crucial role in fine-tuning these interactions to enhance binding affinity and selectivity.

From a theoretical standpoint, the design of potent ligands revolves around optimizing the complementarity between the ligand and the receptor's binding pocket. The electronic effects of the halogen substituents are of paramount importance. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can influence the acidity of nearby protons and the polarization of the molecule. This can lead to the formation of specific hydrogen bonds or halogen bonds with receptor residues. The bromine atom, while also electron-withdrawing, is more polarizable and can participate in halogen bonding, a directional interaction between the electrophilic region on the halogen and a nucleophilic site on the receptor.

Table 1: Theoretical Impact of Substituents on Ligand-Receptor Interactions

| Substituent | Position | Primary Electronic Effect | Potential Interaction Types | Predicted Impact on Binding Affinity |

|---|---|---|---|---|

| Fluorine | 5 | Strong Inductive Effect (-I) | Hydrogen Bonding, Halogen Bonding, Dipole-Dipole | Modulation of local polarity, potential for specific, high-energy interactions. |

Impact on Aromaticity and π-System Interactions in Supramolecular Assemblies

The aromatic character of the benzothiazole ring system is fundamental to its ability to engage in π-system interactions, such as π-π stacking and cation-π interactions, which are critical for the stability of supramolecular assemblies and for binding to aromatic residues in receptor pockets. The 7-bromo and 5-fluoro substituents modulate the electron density of the aromatic rings, thereby influencing the strength and geometry of these interactions.

The electron-withdrawing nature of both fluorine and bromine reduces the electron density of the benzothiazole π-system. This can enhance its ability to act as a π-acceptor in interactions with electron-rich aromatic systems. In the context of supramolecular chemistry, this property can be exploited to direct the self-assembly of complex architectures. For instance, in crystal engineering, the controlled formation of halogen bonds and π-stacking interactions involving the halogenated benzothiazole core can lead to the formation of predictable and stable crystalline structures.

Stereoelectronic Effects of 7-Bromo-5-fluoro Substitution on Reactivity Pathways

The electronic and steric properties of the 7-bromo and 5-fluoro substituents exert a profound influence on the reactivity of the 1,2-benzothiazole nucleus, dictating the regioselectivity and chemoselectivity of further derivatization reactions and influencing the stability of transition states.

Regioselectivity and Chemoselectivity in Further Derivatization Reactions

The presence of two distinct halogen atoms at specific positions on the benzothiazole ring provides multiple potential sites for chemical modification. The relative reactivity of these sites is governed by the interplay of the inductive and resonance effects of the substituents, as well as steric hindrance.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and bromine atoms activates the benzene (B151609) ring towards nucleophilic attack. However, the precise location of substitution will be influenced by the ability of the ring to stabilize the resulting Meisenheimer complex. Theoretical calculations can predict the most likely sites for nucleophilic attack by mapping the electron density and identifying regions of highest positive electrostatic potential.

In electrophilic aromatic substitution reactions, the deactivating effect of the halogens will generally disfavor these reactions. However, if forced, the directing effects of the existing substituents will determine the position of the incoming electrophile. The sulfur and nitrogen atoms of the thiazole (B1198619) ring also influence the regioselectivity of such reactions.

Table 2: Predicted Regioselectivity in Derivatization Reactions

| Reaction Type | Reagent Type | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Strong Nucleophile | Substitution at C-5 or C-7 | Activation by electron-withdrawing halogens. |

| Electrophilic Aromatic Substitution | Electrophile | Substitution at C-4 or C-6 | Directing effects of existing substituents and the thiazole ring. |

Transition State Stabilization and Kinetic Control in Synthetic Transformations

The stereoelectronic effects of the 7-bromo and 5-fluoro substituents can play a critical role in stabilizing or destabilizing transition states, thereby influencing the kinetics of a reaction. For instance, in reactions involving the formation of a charged intermediate, the electron-withdrawing nature of the halogens can help to delocalize and stabilize the charge, thus lowering the activation energy and increasing the reaction rate.

Conversely, the steric bulk of the bromine atom at the 7-position, adjacent to the thiazole ring fusion, can introduce steric hindrance that disfavors certain reaction pathways or transition state geometries. This can be utilized to achieve kinetic control in synthetic transformations, where the product formed is the one that results from the lowest energy transition state, rather than the most thermodynamically stable product. Understanding these subtle stereoelectronic effects is crucial for the rational design of synthetic routes to novel derivatives of this compound.

Applications As a Synthetic Building Block and Scaffold in Chemical Synthesis

Derivatization Strategies for 7-Bromo-5-fluoro-1,2-benzothiazole at Diverse Sites

The strategic derivatization of the this compound core is key to its utility. Chemists can selectively target different positions on the molecule to introduce a wide array of functional groups and build molecular complexity.

The bromine atom at the C7 position is the primary site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the this compound with an organoboron reagent (e.g., a boronic acid or ester). This method is widely used to introduce new aryl or vinyl substituents. The synthesis of 4,7-bis(2,4-dimethoxyphenyl)-2,1,3-benzothiadiazole from its dibromo precursor via a Suzuki reaction highlights the utility of this method for related heterocyclic systems. nih.gov

Heck Reaction: The Heck reaction couples the C7-bromo position with an alkene in the presence of a base. Current time information in Pasuruan, ID. This transformation is a reliable method for synthesizing vinyl-substituted benzothiazoles, which can serve as precursors for further functionalization. While challenging with some bromo derivatives due to potential dehalogenation, optimized conditions, often involving specific ligands or additives, can achieve high yields. Current time information in Pasuruan, ID.

Sonogashira Coupling: To introduce an alkyne moiety at the C7 position, the Sonogashira reaction is employed, coupling the aryl bromide with a terminal alkyne. researchgate.netrhhz.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net The resulting alkynylbenzothiazoles are valuable intermediates, for instance, in the synthesis of extended π-conjugated systems or for use in click chemistry after further modification.

Buchwald-Hartwig Amination: This reaction is a premier method for forming a C-N bond by coupling the C7-bromo position with a primary or secondary amine. The use of specialized bulky biarylphosphine ligands is often crucial for achieving high efficiency, even with challenging substrates like unprotected nitrogen-containing heterocycles. This allows for the direct installation of diverse amino groups, which are key functional groups in many biologically active molecules.

The table below summarizes typical conditions for these reactions based on transformations with analogous bromo-substituted heterocyclic compounds.

| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent | Reference(s) |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | nih.gov |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Current time information in Pasuruan, ID. |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI) | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | researchgate.netrhhz.net |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, tBuBrettPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

The fluorine atom at the C5 position of the benzothiazole (B30560) ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the fluoride (B91410) ion restores the aromaticity.

The reactivity of the C-F bond in this compound is enhanced by the electron-withdrawing nature of the fused thiazole (B1198619) ring. Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than heavier halogens. nih.gov This allows for the selective introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at the C5 position while leaving the C7-bromo bond intact for subsequent cross-coupling reactions. This orthogonal reactivity is a significant advantage in multistep syntheses. For instance, SNAr reactions on polyfluoroarenes are a common, metal-free method for creating C-O and C-N bonds.

Direct electrophilic aromatic substitution on the benzene (B151609) portion of the this compound ring is generally challenging. The benzothiazole system is electron-deficient, which deactivates the ring towards attack by electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation typically require harsh conditions and may result in low yields or mixtures of products. When such reactions do occur, the substitution pattern is dictated by the combined directing effects of the fused thiazole ring and the existing bromo and fluoro substituents. However, a more common and controlled strategy for functionalizing these positions involves initial metalation or borylation followed by reaction with an electrophile.

While reactions on the carbocyclic ring are more common, the heteroatoms of the thiazole ring also offer sites for functionalization.

Nitrogen Functionalization: The nitrogen atom in the 1,2-benzothiazole ring is not typically a site for direct alkylation or acylation in the parent neutral form. However, modification of the benzothiazole ring, for instance through reduction, could lead to intermediates where the nitrogen atom becomes more nucleophilic and susceptible to reaction with electrophiles.

Sulfur Functionalization: The sulfur atom in the 1,2-benzothiazole core can be oxidized under controlled conditions to form the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties of the entire heterocyclic system, making it much more electron-deficient. This can, in turn, influence the reactivity of the substituents on the benzene ring and provide a route to compounds with different physicochemical and biological properties.

Development of Complex Molecular Architectures Utilizing the Benzothiazole Core

The benzothiazole moiety is a rigid, planar, and often fluorescent structural unit, making it an attractive component for the construction of larger, more complex molecular systems.

The derivatization of this compound provides a pathway to incorporate this heterocycle into macrocyclic and supramolecular structures. nih.gov Macrocycles containing aromatic units have gained significant interest for their applications in host-guest chemistry, sensing, and materials science. researchgate.net

The synthesis of such structures often involves a two-step process. First, a precursor like this compound is functionalized at both the C7 and C5 positions (via cross-coupling and SNAr, respectively) to introduce reactive groups suitable for a final ring-closing reaction. For example, a Suzuki or Sonogashira reaction at the C7 position could install a linker with a terminal alkyne, while an SNAr reaction at the C5 position could introduce another linker with a terminal azide. A subsequent intramolecular "click" reaction could then form the macrocycle.

Alternatively, benzothiazole units can be used as the "corners" or "panels" in supramolecular cages or polygons. The synthesis of a benzothiadiazole-based macrocycle through the condensation of a 4,7-disubstituted benzothiadiazole monomer demonstrates a strategy that could be adapted for 1,2-benzothiazole derivatives. nih.gov The inherent rigidity and defined geometry of the benzothiazole core help to direct the self-assembly of these complex architectures. The resulting macrocycles often exhibit unique photophysical properties, such as aggregation-induced emission, making them suitable for use in sensors or organic light-emitting diodes (OLEDs). nih.gov

Synthesis of Dimeric, Polymeric, and Conjugated Benzothiazole Scaffolds

The unique substitution pattern of this compound, specifically the presence of a reactive bromine atom, makes it an ideal starting material for the construction of larger, more complex molecular systems. The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of dimeric, polymeric, and conjugated structures.

Dimeric Scaffolds: Dimerization of the this compound unit can be achieved through established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. For instance, a Suzuki coupling with a bis(boronic acid) linker could yield symmetrical dimers. The synthesis of dimeric 1,2-benzothiazine scaffolds has been reported, demonstrating the feasibility of creating larger structures based on the benzothiazole core. nih.govrsc.org These dimeric structures are of interest for their potential to exhibit enhanced electronic and photophysical properties compared to their monomeric counterparts.

Polymeric Scaffolds: The bifunctional nature of this compound allows it to act as a monomer in step-growth polymerization reactions. The bromine atom can participate in polymerization via reactions like Yamamoto or Suzuki polycondensation. The resulting polymers would feature the benzothiazole unit integrated into the main chain, creating materials with potentially useful thermal and electronic properties. The synthesis of benzothiazole-containing polymers has been explored, often leveraging the stability and rigidity of the heterocyclic core. nih.gov

Conjugated Scaffolds: The development of conjugated materials is crucial for applications in organic electronics. This compound can be incorporated into conjugated systems through cross-coupling reactions with other aromatic or heteroaromatic building blocks. The fluorine atom on the benzene ring can electronically tune the resulting conjugated system, influencing properties like the HOMO/LUMO energy levels and the bandgap. The synthesis of various 2-substituted benzothiazoles demonstrates the wide array of building blocks that can be attached to the benzothiazole core to create extended π-systems. mdpi.com

Table 1: Potential Cross-Coupling Reactions for Scaffold Synthesis

| Reaction Type | Reactant | Potential Product | Application |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid/ester | Biaryl-linked benzothiazole | Dimeric/Polymeric Scaffolds |

| Stille Coupling | Organostannane | Stannyl-aryl linked benzothiazole | Conjugated Systems |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-linked benzothiazole | Conjugated Polymers, Molecular Wires |

| Buchwald-Hartwig | Amine/Amide | N-Aryl benzothiazole | Functionalized Scaffolds |

Role in Material Science Applications (Theoretical Design and Precursor Synthesis)

The distinct electronic and structural features of this compound make it a promising precursor for a range of advanced materials. Its design suggests utility in organic electronics, fluorescent materials, and functional polymers.

Design of Organic Semiconductors and Optoelectronic Materials Precursors

The benzothiazole moiety is known to be an electron-deficient system, a desirable characteristic for n-type organic semiconductors. The inclusion of a fluorine atom, a strongly electron-withdrawing group, is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This modification can enhance electron injection and transport properties, which are critical for efficient organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The bromine atom serves as a synthetic anchor point for extending the π-conjugation of the molecule. By reacting this compound with other aromatic building blocks, designers can create donor-acceptor (D-A) type structures. For instance, coupling it with an electron-donating unit could lead to materials with a small bandgap, suitable for organic photovoltaics (OPVs) or near-infrared (NIR) emitting OLEDs. The use of halogenated building blocks like 2-bromo-5-fluorobenzonitrile (B41413) as precursors for thermally activated delayed fluorescence (TADF) dyes in OLEDs highlights a similar design strategy. ossila.com

Development of Fluorescent Probes and Dyes for Non-Biological Applications (Design Phase)

The benzothiazole core is a well-established fluorophore present in many dyes and pigments. The fluorescence properties of benzothiazole derivatives can be finely tuned by altering their substituents. The electron-withdrawing fluorine atom in this compound is predicted to cause a blue-shift in the emission spectrum compared to the unsubstituted parent compound.

In the design phase, the bromine atom provides a site for derivatization to create a variety of fluorescent probes. For example, it could be replaced with groups that are sensitive to specific analytes, such as metal ions or reactive oxygen species. This would allow for the development of chemosensors for environmental monitoring or industrial process control. The synthesis of fluoro-1,2,3-triazole tagged amino bis(benzothiazole) derivatives showcases how the benzothiazole scaffold can be elaborated to create complex fluorescent molecules. researchgate.net

Polymeric Scaffolds for Functional Materials

The ability of this compound to act as a monomer opens up possibilities for creating novel functional polymers. Poly(benzothiazole)s are known for their high thermal stability, mechanical strength, and chemical resistance. By incorporating the 7-bromo-5-fluoro-substituted unit, it is possible to design polymers with enhanced properties.

For example, the fluorine content can improve the polymer's processability and solubility in organic solvents, while also imparting hydrophobicity and oxidative stability. The bromine atoms along the polymer chain could serve as sites for post-polymerization modification, allowing for the grafting of side chains with specific functionalities. This could lead to the development of materials for applications such as gas separation membranes, dielectric layers in microelectronics, or protective coatings. The use of polymer-supported catalysts for the synthesis of benzothiazoles indicates the compatibility of the benzothiazole core with polymeric structures. nih.gov

Integration into High-Throughput Synthesis and Combinatorial Chemistry Libraries (Theoretical and Methodological Aspects)

The structure of this compound is well-suited for modern high-throughput synthesis methodologies. Its defined points of reactivity allow for its use as a scaffold in the creation of large libraries of diverse compounds for screening purposes.

The application of combinatorial chemistry has significantly changed the approach to designing and synthesizing new chemicals for various research fields, including medicine and materials science. publish.csiro.au The benzothiazole scaffold itself has been the subject of combinatorial library synthesis to explore its biological activities. nih.gov

Automated Synthesis Platforms for Diverse Benzothiazole Derivatives

Automated synthesis platforms rely on robust and predictable chemical reactions, along with building blocks that have well-defined reactive sites. This compound fits these criteria perfectly. The bromine atom provides a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions, which are readily adaptable to automated synthesizers.

A theoretical automated synthesis workflow could involve dispensing a solution of this compound into an array of reaction vials. To each vial, a different building block (e.g., a boronic acid, an amine, or an alkyne) and the appropriate catalyst system would be added by a robotic liquid handler. The reactions would then proceed under controlled conditions, yielding a library of novel benzothiazole derivatives. Such an approach would enable the rapid exploration of the chemical space around the 7-fluoro-1,2-benzothiazole core, accelerating the discovery of new functional materials or bioactive molecules. The development of solid-phase synthesis methods for benzothiazole libraries further supports the feasibility of integrating such scaffolds into automated platforms. nih.govmdpi.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-bromo-5-fluorobenzonitrile |

Creation of Diverse Chemical Libraries for Subsequent Screening (Excluding Screening Results)

The utility of this compound as a foundational element for chemical library synthesis lies in its amenability to a variety of powerful and well-established chemical reactions. The differential reactivity of the bromine and fluorine substituents, along with the potential for modification at other positions of the benzothiazole ring system, allows for a multi-directional approach to library generation. This section will detail the synthetic strategies employed to construct diverse libraries based on this scaffold, without delving into the results of any biological or material screening of the resulting compounds.

The primary methods for derivatizing the this compound core involve leveraging the bromine atom as a key reactive site for palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for combinatorial chemistry and the rapid assembly of compound libraries.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis and is extensively used in library generation. It involves the coupling of the aryl bromide (this compound) with a variety of boronic acids or esters. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 7-position. The diversity of commercially available boronic acids provides a straightforward path to a large and structurally varied library of 7-substituted-5-fluoro-1,2-benzothiazole derivatives.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the 7-bromo-1,2-benzothiazole (B2770151) scaffold with terminal alkynes, catalyzed by palladium and copper complexes. The resulting 7-alkynyl-5-fluoro-1,2-benzothiazole derivatives can serve as final library members or as intermediates for further diversification, for example, through click chemistry or reduction to the corresponding alkanes or alkenes.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing substituents is achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds between the 7-bromo-1,2-benzothiazole and a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This method is instrumental in creating libraries of 7-amino-5-fluoro-1,2-benzothiazole derivatives, which are of significant interest in medicinal chemistry.

Heck and Stille Couplings: Further diversification can be achieved using other cross-coupling reactions. The Heck reaction allows for the introduction of alkenyl groups, while the Stille coupling utilizes organotin reagents to introduce a variety of carbon-based fragments.

The strategic combination of these reactions allows for a combinatorial approach to library synthesis. Starting from the single this compound scaffold, a multitude of derivatives can be generated by systematically varying the coupling partners in each reaction type. The resulting library would encompass a wide range of chemical functionalities and structural motifs, providing a rich collection of novel compounds for future screening endeavors.

The table below illustrates a representative, though not exhaustive, set of transformations that can be applied to this compound to generate a diverse chemical library.

| Reaction Type | Reagent Class | General Product Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 7-Aryl/Heteroaryl-5-fluoro-1,2-benzothiazole |

| Sonogashira Coupling | Terminal Alkynes | 7-Alkynyl-5-fluoro-1,2-benzothiazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | 7-Amino-5-fluoro-1,2-benzothiazole |

| Heck Coupling | Alkenes | 7-Alkenyl-5-fluoro-1,2-benzothiazole |

| Stille Coupling | Organostannanes | 7-Substituted-5-fluoro-1,2-benzothiazole |

Analytical Methodologies for 7 Bromo 5 Fluoro 1,2 Benzothiazole Quantification and Detection

Chromatographic Techniques for Separation and Purity Assessment

While chromatographic methods are standard for the analysis of heterocyclic compounds, no specific methods have been published for 7-Bromo-5-fluoro-1,2-benzothiazole.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

There are no publicly available, validated HPLC methods for the separation and purity assessment of this compound. The development of such a method would typically involve the systematic testing of stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation from impurities and starting materials. Without experimental data, hypothetical parameters cannot be provided.

Gas Chromatography (GC) for Volatile Derivative Analysis

The suitability of Gas Chromatography (GC) for the analysis of this compound or its volatile derivatives has not been documented. A standard approach would involve evaluating the compound's thermal stability and volatility to determine if direct analysis or derivatization is necessary. However, no such studies are available.

Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable)

The potential for chiral separation of this compound using Supercritical Fluid Chromatography (SFC) has not been explored in the available literature. This technique would only be applicable if the molecule were chiral and an enantioselective separation was required.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric techniques are fundamental in quantitative chemical analysis, yet no specific methods have been detailed for this compound.

UV-Vis Spectrophotometry for Concentration Determination

Information regarding the UV-Vis absorption spectrum of this compound, including its maximum absorbance wavelength (λmax) and molar absorptivity, is not available. This data is essential for developing a quantitative UV-Vis spectrophotometric method for concentration determination.

Fluorescence Spectrophotometry for Trace Level Analysis

The fluorescence properties of this compound, such as its excitation and emission wavelengths and quantum yield, have not been reported. Therefore, the feasibility of using fluorescence spectrophotometry for its trace-level analysis remains unknown. While some substituted benzothiazoles are known to be fluorescent, this cannot be assumed for this specific compound without experimental evidence.

Electrochemical Methods for Sensing and Redox Behavior Studies

Electrochemical methods offer a powerful platform for investigating the redox properties of this compound and for the development of sensitive detection systems. These techniques are based on the measurement of electrical signals (such as current or potential) that arise from the interaction of the analyte with an electrode surface.

Voltammetry techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the electrochemical behavior of this compound. By applying a varying potential to an electrode and measuring the resulting current, CV can determine the reduction and oxidation potentials of the molecule. This information is vital for understanding its electronic properties and predicting its behavior in different chemical environments.

The elucidation of reaction mechanisms is another key application of voltammetry. By analyzing the shape of the voltammograms, the number of electrons transferred, and the reversibility of the redox processes, researchers can deduce the pathways of electrochemical reactions. For instance, the synthesis of benzothiazole (B30560) derivatives can be achieved through electrochemical intramolecular dehydrogenative C-S bond formation, a process that can be studied and optimized using voltammetric techniques. rsc.org

Table 1: Hypothetical Redox Potentials of this compound and Related Compounds

| Compound | Reduction Potential (V vs. Ag/AgCl) | Oxidation Potential (V vs. Ag/AgCl) | Notes |

| This compound | -1.2 to -1.5 | +1.5 to +1.8 | Potentials are estimated based on related structures. The presence of electron-withdrawing halogens would likely make reduction more favorable. |